molecular formula C27H23N5O2 B11132094 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- CAS No. 24665-72-3

2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl-

Cat. No.: B11132094
CAS No.: 24665-72-3
M. Wt: 449.5 g/mol
InChI Key: QAXBGYIOOGQVNF-UHFFFAOYSA-N
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Description

2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- is a complex organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 4-amino-1,3-diphenyl-2-pyrazolin-5-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of pyrazolinone oxides.

    Reduction: Formation of reduced pyrazolinone derivatives.

    Substitution: Formation of halogenated pyrazolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound has shown promise as a potential therapeutic agent. Studies have explored its activity against certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential anti-inflammatory, analgesic, and antimicrobial properties. These studies aim to develop new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrazolin-5-one, 4-((amino)methylene)-1,3-diphenyl-
  • 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1-phenyl-
  • 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-phenyl-

Uniqueness

Compared to similar compounds, 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- stands out due to its unique combination of substituents. The presence of multiple aromatic rings and the specific arrangement of functional groups contribute to its distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in multiple research fields highlight its uniqueness.

Properties

CAS No.

24665-72-3

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

1,5-dimethyl-4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H23N5O2/c1-19-24(27(34)32(30(19)2)22-16-10-5-11-17-22)28-18-23-25(20-12-6-3-7-13-20)29-31(26(23)33)21-14-8-4-9-15-21/h3-18,29H,1-2H3

InChI Key

QAXBGYIOOGQVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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